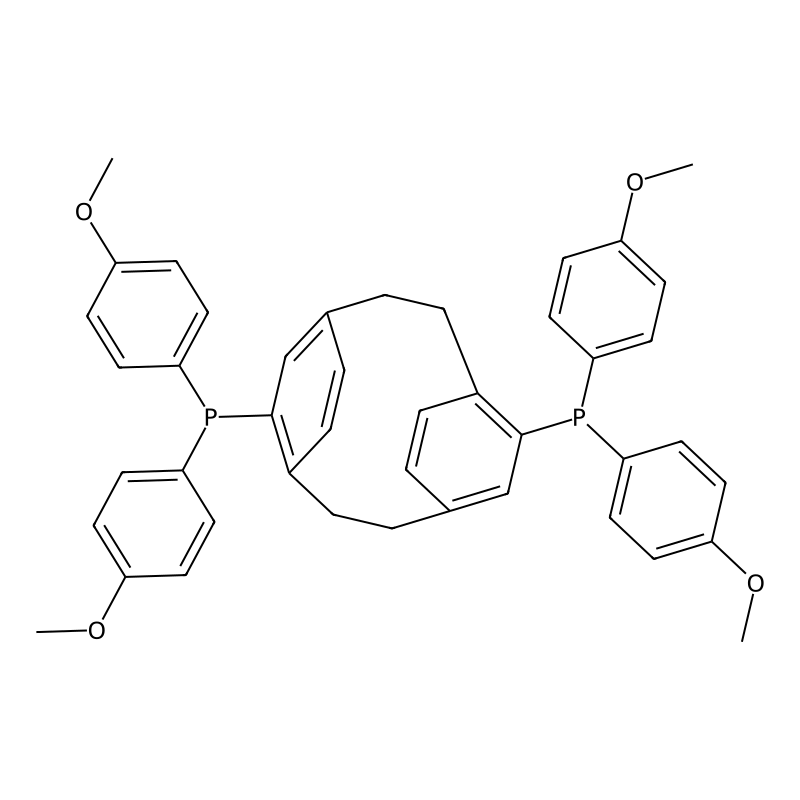(R)-An-Phanephos

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(R)-An-Phanephos, also known as (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane, is a chiral ligand used in asymmetric catalysis. Asymmetric catalysis is a type of chemical reaction that produces a specific stereoisomer of a molecule as the major product. Stereoisomers are molecules with the same atoms but different arrangements in space. ()
The key feature of (R)-An-Phanephos is its chirality. Chirality allows (R)-An-Phanephos to interact differently with different starting materials in a reaction, leading to the preferential formation of one stereoisomer. This makes (R)-An-Phanephos a valuable tool for researchers who want to synthesize specific enantiomers of chiral molecules. ()
Here are some specific research applications of (R)-An-Phanephos:
- Hydrogenation: (R)-An-Phanephos can be used as a ligand in asymmetric hydrogenation reactions. In these reactions, a carbon-carbon double bond is converted into a single bond, with the addition of hydrogen atoms. The chirality of (R)-An-Phanephos can influence the stereochemistry of the product molecule. [Source: Asymmetric hydrogenation using phosphine-metal complexes, JC Tatsumi, Coordination Chemistry Reviews (2009) ]
- Hydroformylation: (R)-An-Phanephos can also be used in hydroformylation reactions. In these reactions, a carbon-carbon double bond is converted into an aldehyde or ketone functional group. The chirality of (R)-An-Phanephos can again influence the stereochemistry of the product molecule. [Source: Rhodium-Catalyzed Asymmetric Hydroformylation Using Chiral Diphosphine Ligands, CN Njoku, Current Organic Chemistry (2003) ]
(R)-An-Phanephos, also known as (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane, is a chiral ligand prominently utilized in asymmetric catalysis. Its unique chirality allows it to selectively interact with various substrates, facilitating the preferential formation of specific stereoisomers during
As with the previous sections, information on the mechanism of action for (R)-An-Phanephos is not available.
For Phanephos, the mechanism of action in asymmetric catalysis involves coordination with the substrate molecule and the hydrogen source. The specific spatial arrangement of the ligand groups directs the approach of the substrate, leading to the formation of a preferred enantiomer of the product [].
(R)-An-Phanephos is primarily employed in asymmetric hydrogenation reactions, where it serves as a catalyst to convert unsaturated substrates into saturated products with high enantioselectivity. For example, in a typical reaction involving (R)-An-Phanephos, an unsaturated substrate reacts with hydrogen gas in the presence of the ligand to yield a specific enantiomer of the saturated product:
General Reaction:
text(R)-An-Phanephos + Unsaturated substrate + H2 → Saturated product
While specific reactions for (R)-An-Phanephos are not extensively documented, it is closely related to other chiral ligands that have demonstrated significant efficacy in similar contexts .
The synthesis of (R)-An-Phanephos typically involves multi-step organic synthesis techniques that include:
- Formation of the Paracyclophane Backbone: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Phosphine Groups: The diphenylphosphine moieties can be introduced via nucleophilic substitution reactions.
- Methoxy Substitution: The addition of methoxy groups to the phenyl rings can be accomplished through electrophilic aromatic substitution.
The precise synthetic routes may vary based on available starting materials and desired purity levels .
(R)-An-Phanephos finds its primary application in asymmetric catalysis, particularly in hydrogenation reactions aimed at synthesizing chiral molecules. Its ability to selectively produce one enantiomer over another makes it invaluable in pharmaceutical chemistry and the production of fine chemicals . Additionally, it may have potential applications in materials science due to its unique structural properties.
While specific interaction studies for (R)-An-Phanephos are scarce, its interactions with substrates during asymmetric hydrogenation are critical for determining its catalytic efficiency. The ligand's spatial arrangement allows for selective binding and activation of substrates, which is essential for achieving high enantiomeric excess in products . Further research into its interactions could elucidate more about its mechanism of action and potential applications.
(R)-An-Phanephos shares structural similarities with several other chiral phosphine ligands, which are also used in asymmetric catalysis. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Phanephos | Chiral C2-symmetric diphosphine ligand | Lacks additional functional groups compared to (R)-An-Phanephos |
| (S)-PhanepheP | Similar backbone but different stereochemistry | Different enantiomeric form affecting selectivity |
| 4,4'-Bis(diphenylphosphino) -1,1'-binaphthyl | Rigid structure with two phosphorus atoms | Known for high enantioselectivity but less steric bulk than (R)-An-Phanephos |
| 1,2-Bis(diphenylphosphino)ethane | Flexible structure allowing for diverse applications | More flexible compared to the rigid structure of (R)-An-Phanephos |
The presence of methoxy groups in (R)-An-Phanephos enhances its solubility and reactivity compared to similar compounds, making it particularly effective in asymmetric hydrogenation processes .
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








